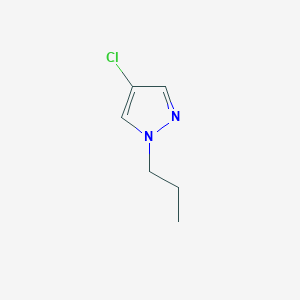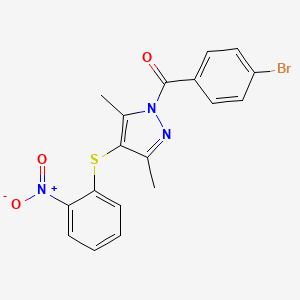
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23F2N3O3S and its molecular weight is 495.54. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging Applications
2-((1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide and its derivatives have been explored in the context of radiosynthesis for imaging applications. A notable example is the development of radioligands for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlighting its utility in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Antitumor and Anticonvulsant Activities
Compounds structurally related to 2-((1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have been evaluated for their potential antitumor activity. A study synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Another aspect of research involves investigating the anticonvulsant activity of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, where compounds demonstrated significant efficacy against seizures induced by maximal electroshock (Aktürk et al., 2002).
Antioxidant and Antibacterial Properties
Several studies have explored the antioxidant and antibacterial properties of derivatives. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed significant antioxidant activity, suggesting potential utility in mitigating oxidative stress (Chkirate et al., 2019). Similarly, compounds synthesized from 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives exhibited significant antibacterial activity, providing a basis for the development of new antimicrobial agents (Ramalingam et al., 2019).
Metabolism and Enzyme Inhibition Studies
The metabolism of related chloroacetamide herbicides and their potential as enzyme inhibitors have also been a subject of study. Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes contributes to our understanding of their biotransformation and potential health impacts (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3S/c1-17-3-7-19(8-4-17)30-24(32)16-35-26-29-15-23(18-5-11-21(33-2)12-6-18)31(26)20-9-13-22(14-10-20)34-25(27)28/h3-15,25H,16H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFNBRSCHQWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2919858.png)



![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2919863.png)

![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)
![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)
